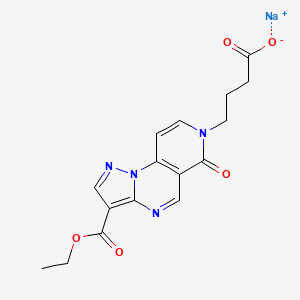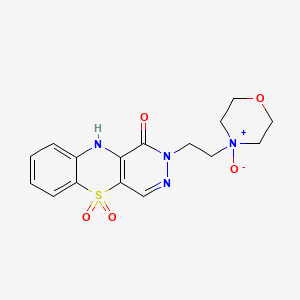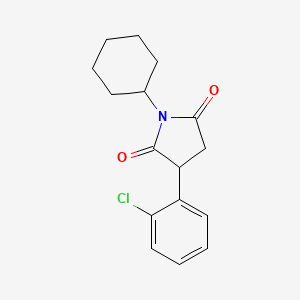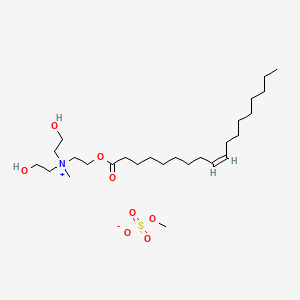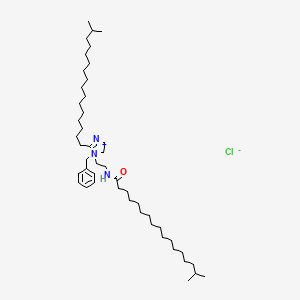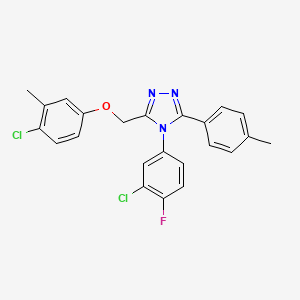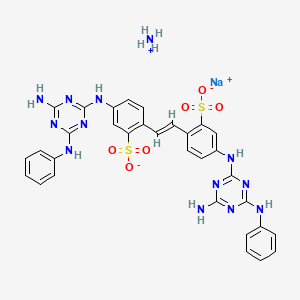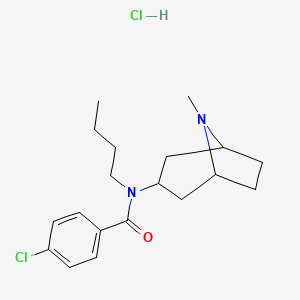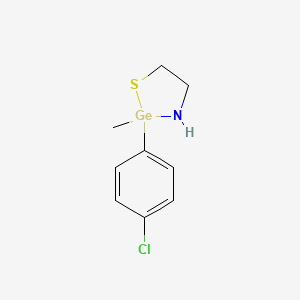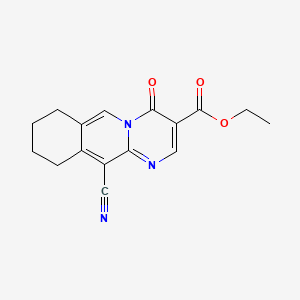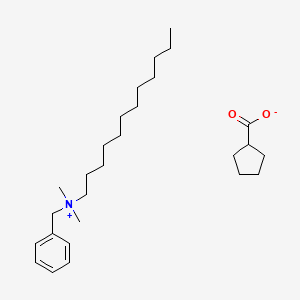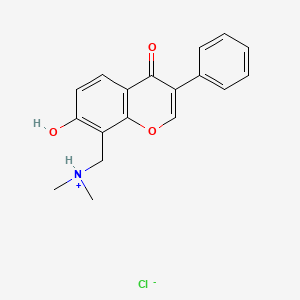
Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a 3-(4-phenyl-1-piperazinyl)propoxy substituent, making it a unique structure with potential pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves multiple steps. One common method includes the reaction of 6-hydroxyquinoline with 3-(4-phenyl-1-piperazinyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.
科学的研究の応用
Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure without the 3-(4-phenyl-1-piperazinyl)propoxy substituent.
6-Hydroxyquinoline: Contains a hydroxyl group at the 6-position instead of the propoxy substituent.
4-Phenylpiperazine: Lacks the quinoline core and only features the piperazine ring with a phenyl group.
Uniqueness
Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its combined structural features of quinoline and piperazine. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a versatile pharmacological agent .
特性
CAS番号 |
84344-69-4 |
|---|---|
分子式 |
C22H25N3O |
分子量 |
347.5 g/mol |
IUPAC名 |
6-[3-(4-phenylpiperazin-1-yl)propoxy]quinoline |
InChI |
InChI=1S/C22H25N3O/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-9-10-22-19(18-21)6-4-11-23-22/h1-4,6-11,18H,5,12-17H2 |
InChIキー |
ULTCLPZWZLHNIR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)N=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


